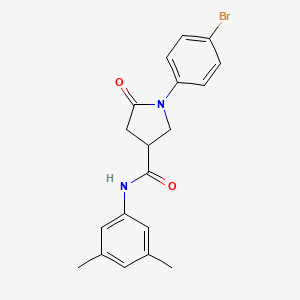
1-(4-bromophenyl)-N-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-(4-bromophenyl)-N-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRD-9424 and is a member of the pyrrolidinecarboxamide family of molecules. The purpose of
Wirkmechanismus
BRD-9424 inhibits the activity of BET proteins by binding to their bromodomains. This binding prevents BET proteins from interacting with acetylated histones, which are essential for the regulation of gene expression. The inhibition of BET proteins by BRD-9424 results in the downregulation of several oncogenes and the upregulation of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BRD-9424 has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and promote cell differentiation. BRD-9424 has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BRD-9424 in lab experiments is its specificity for BET proteins. The compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of BET proteins in various biological processes. However, one of the limitations of using BRD-9424 is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on BRD-9424. One area of interest is the development of more potent and selective BET inhibitors. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as autoimmune disorders. Additionally, research is needed to understand the long-term effects of BET inhibition by BRD-9424 and its potential impact on gene expression and cellular function.
In conclusion, BRD-9424 is a chemical compound that has shown promise in various scientific research areas, including cancer research, neuroscience, and immunology. The compound's specificity for BET proteins makes it an ideal tool for studying the role of these proteins in various biological processes. However, further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
BRD-9424 has shown potential therapeutic applications in various scientific research areas, including cancer research, neuroscience, and immunology. The compound has been shown to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a crucial role in the regulation of gene expression. BET proteins have been linked to several diseases, including cancer, and their inhibition by BRD-9424 has shown promise in preclinical studies.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-12-7-13(2)9-16(8-12)21-19(24)14-10-18(23)22(11-14)17-5-3-15(20)4-6-17/h3-9,14H,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEWSWVJECNILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-bis{[(benzylthio)acetyl]amino}benzoic acid](/img/structure/B3948535.png)
![1-(3-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3948537.png)
![6-{[(4-chlorobenzyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3948555.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B3948566.png)


![1-[(2-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine oxalate](/img/structure/B3948590.png)
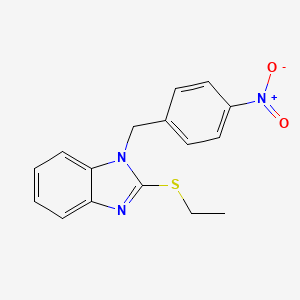
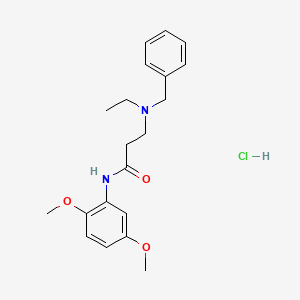
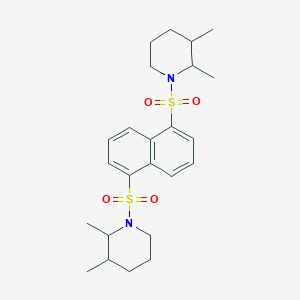
![N-mesityl-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanamide](/img/structure/B3948612.png)
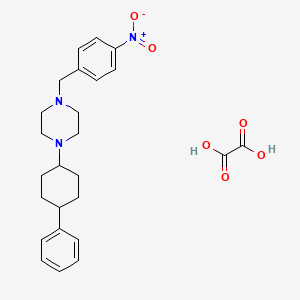
![ethyl 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3948625.png)
